2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid

Descripción general

Descripción

2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C6H4F3NO2S and its molecular weight is 211.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid is AMP-activated Protein Kinase (AMPK) . AMPK is a central energy regulator and is considered a high-value target for metabolic disorders .

Mode of Action

This compound, also known as Activator-3, is an AMP mimetic and a potent pan-AMPK activator . It likely shares a common activation mode for AMPK activation with AMP . Activator-3 enhances AMPK phosphorylation by the upstream kinase LKB1 and protects the AMPK complex against dephosphorylation by PP2C . Molecular modeling analyses followed by in vitro mutant AMPK enzyme assays demonstrate that Activator-3 interacts with R70 and R152 of the CBS1 domain on the AMPK γ subunit near the AMP binding site .

Biochemical Pathways

The activation of AMPK by this compound leads to the replenishment of ATP and cellular energy balance by down-regulating ATP consuming processes and accelerating ATP generation process . This is achieved through the allosteric regulation of AMPK, leading to a change in the conformation and phosphorylation of the Thr172 at the kinase domain .

Pharmacokinetics

This compound displays a good pharmacokinetic profile in rat blood plasma with minimal brain penetration property . This suggests that the compound has good bioavailability.

Result of Action

Oral treatment of High Sucrose Diet (HSD) fed diabetic rats with a 10 mg/kg dose of this compound once a day for 30 days significantly enhanced glucose utilization, improved lipid profiles, and reduced body weight . This demonstrates that this compound is a potent AMPK activator that can alleviate the negative metabolic impact of a high sucrose diet in a rat model .

Análisis Bioquímico

Biochemical Properties

2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid is known to interact with several key enzymes and proteins involved in metabolic regulation. One of the primary interactions is with AMP-activated protein kinase (AMPK), a central energy regulator in cells . This compound acts as a potent activator of AMPK, enhancing its phosphorylation by upstream kinase LKB1 and protecting the AMPK complex against dephosphorylation by protein phosphatase 2C . The interaction with AMPK involves binding to the CBS1 domain on the AMPK γ subunit near the AMP binding site . This activation leads to a cascade of metabolic effects, including the downregulation of ATP-consuming processes and the acceleration of ATP generation.

Cellular Effects

The effects of this compound on cellular processes are profound. By activating AMPK, this compound influences various cell functions, including cell signaling pathways, gene expression, and cellular metabolism . In diabetic rat models, treatment with this compound significantly enhanced glucose utilization, improved lipid profiles, and reduced body weight . These effects are indicative of its potential therapeutic benefits in managing metabolic disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the activation of AMPK . The binding of this compound to the CBS1 domain on the AMPK γ subunit induces a conformational change that enhances the phosphorylation of AMPK by LKB1 . This phosphorylation event is crucial for the activation of AMPK, which in turn regulates various downstream metabolic pathways. Additionally, this compound protects the AMPK complex from dephosphorylation, ensuring sustained activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over extended periods. Studies have shown that this compound maintains its stability and continues to activate AMPK over time . In diabetic rat models, daily oral treatment with this compound for 30 days resulted in significant metabolic improvements . These findings suggest that the compound has a stable and sustained effect on cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic rats, a dose of 10 mg/kg administered once daily for 30 days significantly enhanced glucose utilization and improved lipid profiles . The effects at higher doses have not been extensively studied, and potential toxic or adverse effects at such doses remain to be determined.

Metabolic Pathways

This compound is involved in metabolic pathways regulated by AMPK . By activating AMPK, this compound influences pathways related to glucose and lipid metabolism. The activation of AMPK leads to the downregulation of ATP-consuming processes and the upregulation of ATP-generating processes, thereby maintaining cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with AMPK . This compound displays a good pharmacokinetic profile in rat blood plasma with minimal brain penetration . The specific transporters or binding proteins involved in its distribution are not well characterized, but its effects on cellular localization and accumulation are evident from its sustained activation of AMPK.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with AMPK . The binding of this compound to the CBS1 domain on the AMPK γ subunit suggests its localization near the AMP binding site . This localization is crucial for its role in activating AMPK and regulating metabolic processes.

Actividad Biológica

2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid, a compound characterized by its thiazole ring and trifluoromethyl group, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

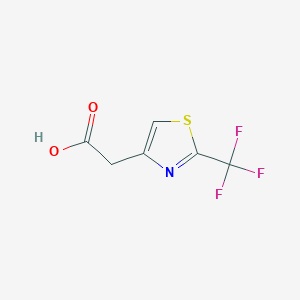

The chemical structure of this compound is represented as follows:

This compound features a thiazole ring, which is known for its role in various biological processes, and a trifluoromethyl group that enhances its chemical stability and lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of certain enzymes and receptors, leading to significant biological effects.

- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for RNA polymerase II transcription. This inhibition can lead to reduced expression levels of anti-apoptotic proteins such as Mcl-1, thereby triggering apoptosis in cancer cells .

- AMPK Activation : In studies involving Activator-3, a related compound, it was found that the thiazole derivative enhances AMPK phosphorylation by upstream kinases, suggesting potential roles in metabolic regulation .

Antimicrobial Activity

Recent studies have demonstrated promising antimicrobial properties of thiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in the table below:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 100 | |

| Candida albicans | 200 | |

| Staphylococcus aureus | 10 | |

| Escherichia coli | 5 |

These results indicate that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Cancer Cell Lines : In vitro studies have shown that this compound induces apoptosis in human cancer cell lines by inhibiting CDK9-mediated transcription . This effect was associated with decreased levels of Mcl-1 protein.

- In Vivo Characterization : Animal models have been employed to evaluate the therapeutic potential of this compound. Results indicated that treatment with the compound led to tumor regression in xenograft models, supporting its anticancer properties .

Research Findings

A variety of studies have explored the biological implications of thiazole-containing compounds, emphasizing their potential in drug design:

- Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance the biological activity of thiazole derivatives. For instance, substituents at specific positions on the thiazole ring significantly influence their inhibitory effects on CDKs .

- Computational Studies : Molecular docking studies have provided insights into how these compounds interact with biological targets at the molecular level. Such analyses suggest that modifications to the thiazole structure could optimize binding affinity and selectivity for specific targets .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid has shown promise as a lead compound in the development of pharmaceuticals targeting various diseases. Its mechanism of action involves activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation can lead to potential therapeutic effects in metabolic disorders, obesity, and diabetes management.

Biological Activity:

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties: Effective against various pathogens.

- Anticancer Activity: Potential to inhibit cancer cell proliferation through specific pathways.

Case Study:

A study conducted on the compound's effects on AMPK revealed that it enhances phosphorylation through interactions with upstream kinases, demonstrating specificity in its action against various kinases while minimizing side effects.

Agrochemicals

The stability and efficacy of this compound make it suitable for use in agrochemical formulations. Its ability to act as a herbicide or pesticide can be attributed to its unique chemical properties, which enhance its interaction with plant systems.

Comparison with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique advantages of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Contains thiazole ring | Antimicrobial, anticancer |

| Trifluoromethylbenzene | Trifluoromethyl group | Solvent properties |

| Thiazolidinedione | Thiazole core with carbonyls | Antidiabetic, anti-inflammatory |

The trifluoromethyl group combined with the thiazole structure enhances the biological activity and stability of this compound compared to other thiazole derivatives, making it particularly suitable for drug development.

Propiedades

IUPAC Name |

2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-6(8,9)5-10-3(2-13-5)1-4(11)12/h2H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNODMDGRUQZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.